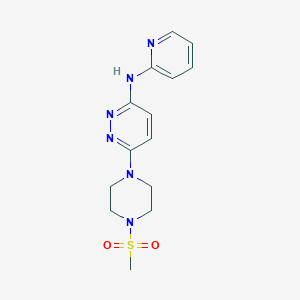

![molecular formula C14H17FN2O3 B2693230 4-[4-(4-Fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 354551-55-6](/img/structure/B2693230.png)

4-[4-(4-Fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

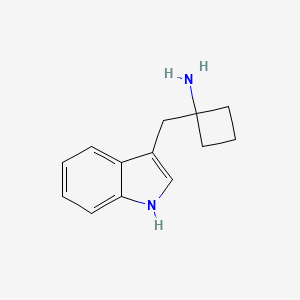

“4-[4-(4-Fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid” is a chemical compound with the molecular formula C₁₄H₁₇FN₂O₃ . It is a powder at room temperature . The compound is an irritant .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 280.295 . It has a density of 1.3±0.1 g/cm³, and a boiling point of 520.3±50.0 °C at 760 mmHg .

Scientific Research Applications

Antimicrobial Applications

This compound can be used in the synthesis of fluoroquinolone derivatives, which have been shown to inhibit bacterial pathogens commonly disseminated in hospital environments . These derivatives have shown promising growth inhibition of ciprofloxacin-resistant P. aeruginosa (CRPA) and maintained potency against methicillin-resistant Staphylococcus aureus (MRSA) .

Neuropharmacological Applications

Substituted phenylpiperazines, such as “4-[4-(4-Fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid”, are often neuropharmacologically active compounds. They are essential pharmacophores of neuroligands for different receptors such as D2-like dopaminergic, serotoninergic and other receptors .

Radioligand Applications

This compound can be used in the synthesis of radioligands for in vivo molecular imaging. For example, it has been used in the build-up of the dopamine D4 ligand [18F]FAUC 316 .

Anticancer Applications

The synthesis of novel derivatives of this compound has been explored for anticancer applications. For example, pyrazolopyrimidin-4-one derivatives have been synthesized and evaluated for their cytotoxicity against tumor cell lines, showing potent antitumor activity.

Antifungal Applications

Some derivatives of this compound have shown fungicidal activity against C. galibrata ATCC 15126 strain .

Cell Viability Applications

These compounds have been observed to produce loss of cell viability of MCF-10A cells, which is comparable to Olaparib .

Mechanism of Action

Safety and Hazards

Future Directions

The future research directions for “4-[4-(4-Fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid” and similar compounds could involve further exploration of their inhibitory effects on ENTs . Additionally, more research could be done to modify the structures of these compounds to increase their activity and decrease their cytotoxicity .

properties

IUPAC Name |

4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O3/c15-11-1-3-12(4-2-11)16-7-9-17(10-8-16)13(18)5-6-14(19)20/h1-4H,5-10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLJIIGKSJEXHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(4-Fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B2693147.png)

![N-[4-(3-{[(2-ethoxyphenyl)amino]sulfonyl}-4-methylphenyl)-3-methylisoxazol-5-yl]acetamide](/img/structure/B2693148.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2693150.png)

![3-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2693152.png)

![1-{3-[(2,4-Difluorophenyl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one](/img/structure/B2693153.png)

![3-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride](/img/structure/B2693154.png)

![6-Cyclopropyl-5-fluoro-N-[(2-methoxypyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2693160.png)

![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2693165.png)

![N-(4-isopropylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2693169.png)